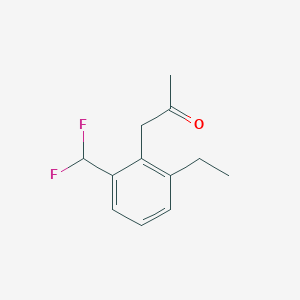

1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one

Beschreibung

1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with a difluoromethyl group at the 2-position and an ethyl group at the 6-position. Fluorinated substituents, such as difluoromethyl, are known to enhance lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .

Eigenschaften

Molekularformel |

C12H14F2O |

|---|---|

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

1-[2-(difluoromethyl)-6-ethylphenyl]propan-2-one |

InChI |

InChI=1S/C12H14F2O/c1-3-9-5-4-6-10(12(13)14)11(9)7-8(2)15/h4-6,12H,3,7H2,1-2H3 |

InChI-Schlüssel |

QFWMZFVRMDYJGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)C(F)F)CC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where a phenyl magnesium bromide reacts with a suitable ketone precursor.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of continuous flow reactors can further enhance the scalability and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Wirkmechanismus

The mechanism of action of 1-(2-(Difluoromethyl)-6-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

Key Differences :

- Substituents : The ChemBK-listed compound (CAS 1804272-09-0) features a difluoromethoxy group (OCHF₂) and a trifluoromethyl (CF₃) group, whereas the target compound has a difluoromethyl (CHF₂) and ethyl (C₂H₅) group.

- Molecular Formula : C₁₁H₉F₅O₂ vs. the target compound’s likely formula (C₁₂H₁₄F₂O).

- Molar Mass : 268.18 g/mol (ChemBK compound) vs. ~212.24 g/mol (estimated for the target).

- Impact of Substituents: The trifluoromethyl group in the ChemBK compound increases electron-withdrawing effects and steric bulk compared to the ethyl group in the target compound.

*Estimated based on structural similarity.

Hydroxyacetophenone Derivatives

The Handbook of Hydroxyacetophenones lists compounds with hydroxyl, methyl, and alkoxy substituents (e.g., [478795-96-9], [478795-97-0]) .

- Substituent Effects: Hydroxyl groups increase solubility in polar solvents and acidity (via hydrogen bonding), unlike the non-polar difluoromethyl group in the target compound. Ethyl and methyl groups in the target compound enhance steric bulk compared to smaller substituents like methoxy.

- Reactivity: Hydroxyacetophenones are prone to keto-enol tautomerism, whereas fluorine substituents in the target compound may stabilize the keto form through electron withdrawal.

Fluorinated Aromatic Compounds in Pharmaceuticals

- Ebvaciclibum (WHO List 86): Contains a difluoromethyl group in a pyrido-pyrimidinone scaffold . While structurally distinct from the target compound, this highlights the role of difluoromethyl groups in improving drug potency and pharmacokinetics.

- Fluorophenyl Derivatives (): These include amines and esters, demonstrating the versatility of fluorinated aromatics. a bioactive molecule) .

Key Research Findings

- Fluorine Substituents : Difluoromethyl and trifluoromethyl groups reduce metabolic degradation but differ in steric and electronic profiles. Difluoromethyl balances lipophilicity and stability, making it advantageous in agrochemicals .

- Ethyl vs. Trifluoromethyl : Ethyl groups offer flexibility in synthetic modifications, whereas trifluoromethyl groups are more resistant to oxidation .

- Comparative Solubility: Hydroxyacetophenones () exhibit higher aqueous solubility than fluorinated derivatives like the target compound, which prioritizes membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.